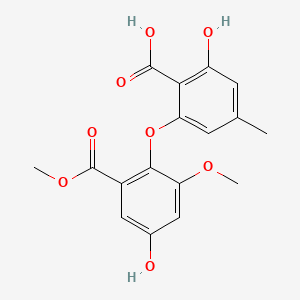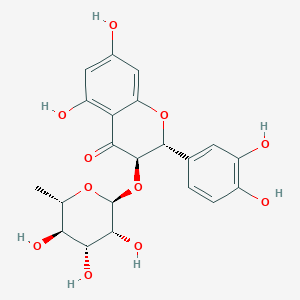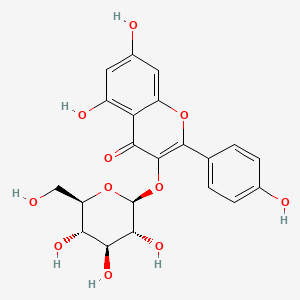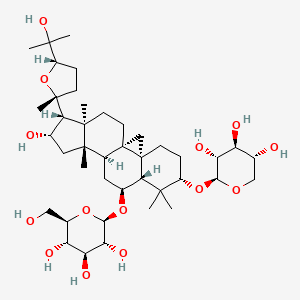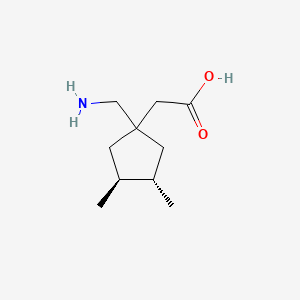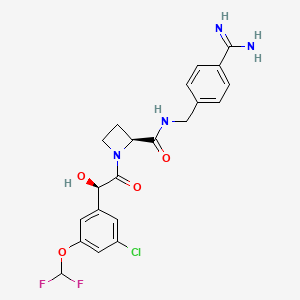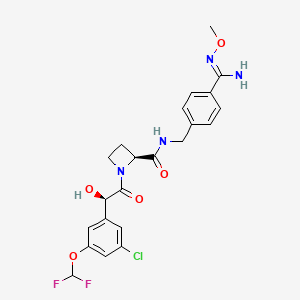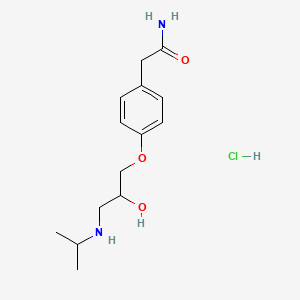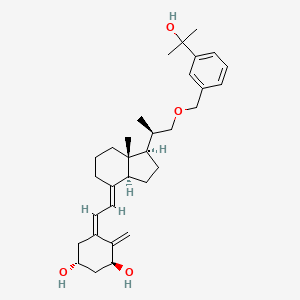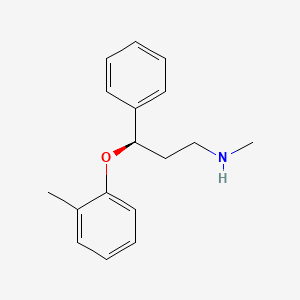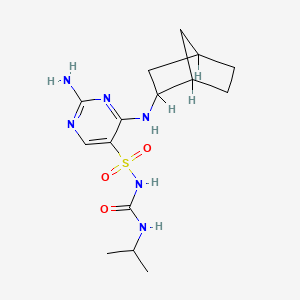
2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AY 31906 is a high ceiling diuretic with a relative potassium-sparing effect. AY 31906 has been shown to produce significant increases in the fractional excretion of sodium and chloride in dogs at a dose that produces no statistically significant changes in the fractional excretion of potassium, glomerular filtration rate or renal plasma flow.
Aplicaciones Científicas De Investigación
Novel Diuretic Actions
- AY-31,906, a compound closely related to the chemical , showed potent diuretic and natriuretic activity, suggesting potential applications in conditions requiring diuresis. It was found to be more potent than furosemide in rats and dogs, with a relative potassium-sparing effect. This could indicate its usefulness in managing fluid balance without severely affecting potassium levels (Ackerman et al., 1989).
Synthesis of Derivatives
- Research has been conducted on synthesizing derivatives of pyrimidine, like 2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide, for potential antifolate applications. These derivatives could be significant in developing new medications or research tools (Mohammed, Ahmed, & Abachi, 2016).
Stereocontrolled Syntheses
- The compound has been used in the stereocontrolled synthesis of kainoid amino acids, indicating its role in advanced synthetic chemistry for producing complex molecules. These syntheses are crucial in drug development and biological research (Hodgson, Hachisu, & Andrews, 2005).
Reactions with Bis-electrophiles
- 2-Amino-1,4-dihydropyrimidines, structurally related to the compound , have been reacted with bis-electrophiles to produce novel heterocycles. These reactions are vital in medicinal chemistry for creating new molecular structures with potential biological activities (Arnold, Laporte, Anderson, & Wipf, 2013).
Potential in Ocular Applications
- Some studies have synthesized derivatives of thiadiazolo[3,2-a]pyrimidinesulfonamides, which show promise as carbonic anhydrase inhibitors for ocular hypotensive agents. This could suggest applications in treating conditions like glaucoma (Katritzky, Caster, Maren, Conroy, & Bar-Ilan, 1987).
Propiedades
Número CAS |
124788-46-1 |
|---|---|
Nombre del producto |
2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide |
Fórmula molecular |
C15H24N6O3S |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
1-[2-amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C15H24N6O3S/c1-8(2)18-15(22)21-25(23,24)12-7-17-14(16)20-13(12)19-11-6-9-3-4-10(11)5-9/h7-11H,3-6H2,1-2H3,(H2,18,21,22)(H3,16,17,19,20) |
Clave InChI |
ZJGXCMUCLPBLHI-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CN=C(N=C1NC2CC3CCC2C3)N |
SMILES canónico |
CC(C)NC(=O)NS(=O)(=O)C1=CN=C(N=C1NC2CC3CCC2C3)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide AY 31906 AY-31,906 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



